![molecular formula C10H19NO3 B7903981 Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate](/img/structure/B7903981.png)
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Overview
Description
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation and Diels‐Alder reaction : "Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate" is used in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, highlighting its role in facilitating complex chemical reactions (Padwa, Brodney, & Lynch, 2003).
Characterization and NMR Experiments : Another application involves the characterization of the structure of related compounds using 2D Heteronuclear NMR Experiments, indicating its significance in structural analysis in chemistry (Aouine et al., 2016).
Synthesis in Pharmaceutical Development : It is used in process development and pilot-plant synthesis of related compounds, demonstrating its utility in the pharmaceutical manufacturing process (Li et al., 2012).
Degradation Studies : The compound has been studied in degradation pathways during the treatment of methyl tert-butyl ether by the UV/H2O2 process, signifying its role in environmental chemistry and pollution control (Stefan, Mack, & Bolton, 2000).
Use in Synthesis and Chemical Reactions : It plays a role in various synthesis processes such as in the preparation of 3‐Acetyl‐4‐hydroxy‐5,5‐dimethylfuran‐2(4H)‐one, indicating its versatility in organic synthesis (Fox & Ley, 2003).
Biological Activity Studies : Its derivatives are evaluated for their antiarrhythmic and hypotensive properties, highlighting its potential applications in medical research (Chalina, Chakarova, & Staneva, 1998).
Catalysis and Chemical Reactions : Its use in catalytic reactions and chemical syntheses is evident, such as in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones (Xie et al., 2019).
Study in Fuel Solubility : The solubility of fuel oxygenates in aqueous media, including its derivatives, is studied, highlighting its relevance in the field of fuel and energy research (Gonzalez-Olmos & Iglesias, 2008).
properties
IUPAC Name |
tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBXYLOSIKZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338035 | |
Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106391-88-2 | |
Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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